molecular formula C20H21FN2O3S B2407439 N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(phenylthio)propanamide CAS No. 2034503-14-3

N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(phenylthio)propanamide

Cat. No. B2407439
CAS RN: 2034503-14-3
M. Wt: 388.46
InChI Key: HTKNRBNXGRBGFB-UHFFFAOYSA-N
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Description

N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(phenylthio)propanamide is a useful research compound. Its molecular formula is C20H21FN2O3S and its molecular weight is 388.46. The purity is usually 95%.
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Scientific Research Applications

Organocatalytic Asymmetric Mannich Reaction

Bing Li, Ye Lin, and D. Du (2019) demonstrated the use of dibenzo[b,f][1,4]oxazepine scaffolds in organocatalytic asymmetric Mannich reactions, which are important in medicinal chemistry. This reaction developed seven-member cyclic amines containing chiral tetrasubstituted C‒F stereocenters with high yields and selectivities, indicating potential applications in synthesizing complex molecules for pharmaceutical purposes (Li, Lin, & Du, 2019).

PET Probes for Alzheimer's Disease

M. Cui et al. (2012) explored benzoxazole derivatives, including fluorinated compounds similar to N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(phenylthio)propanamide, as potential positron emission tomography (PET) probes. These probes were evaluated for imaging cerebral β-amyloid plaques in Alzheimer's disease, showing high affinity and potential for in vivo brain imaging (Cui et al., 2012).

Antitumor Properties

A study by Catriona G. Mortimer et al. (2006) highlighted the synthesis and evaluation of benzothiazole analogs, including fluorinated 2-arylbenzothiazoles, showing potent antitumor activity against various cancer cell lines. This research suggests the potential of benzoxazepine-related compounds in cancer therapy (Mortimer et al., 2006).

Benzoxazepine Skeleton Construction

Y. Murata et al. (2021) focused on the construction of the dibenzo[d,f][1,3]oxazepine skeleton, a key structural element in biologically active substances. Their study presents methods for synthesizing dibenzo[d,f][1,3]oxazepine derivatives, which could be crucial for developing new pharmaceuticals (Murata et al., 2021).

Synthesis of Radioligands for Imaging

M. Schou et al. (2006) synthesized and evaluated compounds, including those with benzoxazepine structures, as radioligands for imaging central norepinephrine transporters with PET. This indicates their potential use in neurological imaging and research (Schou et al., 2006).

properties

IUPAC Name

N-[2-(7-fluoro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-3-phenylsulfanylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O3S/c21-16-6-7-18-15(12-16)13-23(20(25)14-26-18)10-9-22-19(24)8-11-27-17-4-2-1-3-5-17/h1-7,12H,8-11,13-14H2,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTKNRBNXGRBGFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)F)OCC(=O)N1CCNC(=O)CCSC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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